Cas no 53953-47-2 (3-(1H-benzimidazol-1-yl)propan-1-ol)
3-(1H-benzimidazol-1-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole-1-propanol(9CI)
- 3-(1H-Benzimidazol-1-yl)propan-1-ol
- 3-(benzimidazol-1-yl)propan-1-ol
- 3-(1H-benzimidazol-1-yl)propan-1-ol
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- MDL: MFCD12186759
- Inchi: InChI=1S/C10H12N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-2,4-5,8,13H,3,6-7H2
- InChI Key: MCUSVJQHGDUXFV-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)N=CN2CCCO
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
3-(1H-benzimidazol-1-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B472950-50mg |
3-(1H-benzimidazol-1-yl)propan-1-ol |
53953-47-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B472950-100mg |
3-(1H-benzimidazol-1-yl)propan-1-ol |
53953-47-2 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B472950-500mg |
3-(1H-benzimidazol-1-yl)propan-1-ol |
53953-47-2 | 500mg |
$ 295.00 | 2022-06-07 | ||
| abcr | AB416882-500 mg |
3-(1H-Benzimidazol-1-yl)propan-1-ol |
53953-47-2 | 500MG |
€254.60 | 2022-08-31 | ||
| abcr | AB416882-1 g |
3-(1H-Benzimidazol-1-yl)propan-1-ol |
53953-47-2 | 1 g |
€322.50 | 2023-07-19 | ||
| abcr | AB416882-5 g |
3-(1H-Benzimidazol-1-yl)propan-1-ol |
53953-47-2 | 5 g |
€907.00 | 2023-07-19 | ||
| abcr | AB416882-500mg |
3-(1H-Benzimidazol-1-yl)propan-1-ol; . |
53953-47-2 | 500mg |
€269.00 | 2025-04-18 | ||
| abcr | AB416882-1g |
3-(1H-Benzimidazol-1-yl)propan-1-ol; . |
53953-47-2 | 1g |
€317.00 | 2025-04-18 | ||
| abcr | AB416882-5g |
3-(1H-Benzimidazol-1-yl)propan-1-ol; . |
53953-47-2 | 5g |
€877.00 | 2025-04-18 | ||
| A2B Chem LLC | AG48537-500mg |
3-(1H-Benzimidazol-1-yl)propan-1-ol |
53953-47-2 | >95% | 500mg |
$467.00 | 2024-04-19 |
3-(1H-benzimidazol-1-yl)propan-1-ol Suppliers
3-(1H-benzimidazol-1-yl)propan-1-ol Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 3-(1H-benzimidazol-1-yl)propan-1-ol
3-(1H-Benzimidazol-1-yl)Propan-1-ol: A Comprehensive Overview
3-(1H-Benzimidazol-1-yl)Propan-1-ol, also known by its CAS number 53953-47-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a benzimidazole ring with a hydroxylpropyl group. The benzimidazole moiety, a bicyclic structure consisting of a benzene ring fused to an imidazole ring, is known for its versatility in chemical reactions and its ability to interact with various biological targets. The hydroxylpropyl group, on the other hand, introduces hydrophilic properties to the molecule, potentially enhancing its solubility and bioavailability.
The synthesis of 3-(1H-Benzimidazol-1-yl)Propan-1-ol typically involves multi-step processes that include the formation of the benzimidazole ring followed by the introduction of the hydroxylpropyl group. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, reducing production costs and improving yields. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to streamline the process.
In terms of applications, 3-(1H-Benzimidazol-1-yl)Propan-1-ol has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for drug development due to its ability to modulate various biological pathways. For example, studies have demonstrated its potential as an anti-inflammatory agent, with research indicating that it can inhibit key enzymes involved in inflammation. Additionally, its antioxidant properties have been explored in the context of neurodegenerative diseases, where oxidative stress plays a significant role.
The compound has also found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metalloorganic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Recent research has focused on optimizing the structural properties of these materials by varying the functional groups on the benzimidazole ring.
From an environmental perspective, 3-(1H-Benzimidazol-1-yl)Propan-1-ol has been studied for its biodegradability and eco-toxicological effects. Understanding its environmental fate is crucial for assessing its safety and sustainability in industrial applications. Studies have shown that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in the environment.
In conclusion, 3-(1H-Benzimidazol-1-y)Propan-1-ol, with its unique chemical structure and diverse functional properties, continues to be a subject of intense research across multiple disciplines. Its potential applications span from drug discovery to advanced materials development, making it a valuable compound for both academic and industrial pursuits.
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